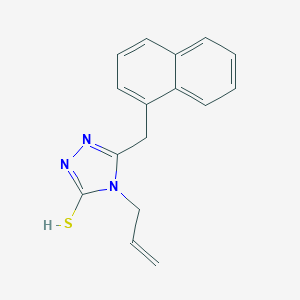

4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(naphthalen-1-ylmethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c1-2-10-19-15(17-18-16(19)20)11-13-8-5-7-12-6-3-4-9-14(12)13/h2-9H,1,10-11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLXIHRJLATBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901133029 | |

| Record name | 2,4-Dihydro-5-(1-naphthalenylmethyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31803-13-1 | |

| Record name | 2,4-Dihydro-5-(1-naphthalenylmethyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31803-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-(1-naphthalenylmethyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 5-(1-Naphthylmethyl)-4H-1,2,4-Triazole-3-Thiol

The foundational step involves synthesizing the 5-(1-naphthylmethyl)-substituted triazole-thiol intermediate. This is achieved through cyclization of a custom thiosemicarbazide derivative under alkaline conditions.

Procedure :

-

Thiosemicarbazide Preparation :

React 1-naphthylmethyl hydrazine with methyl 1-naphthylmethylthiolcarbazate in ethanol under reflux. This forms 1-(1-naphthylmethylacetyl)thiosemicarbazide, confirmed via NMR and mass spectrometry. -

Cyclization :

Treat the thiosemicarbazide with 2N NaOH at 80°C for 6 hours. Intramolecular cyclization yields 5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol as a pale-yellow solid.

Reaction Conditions :

Mechanistic Insight :

The base deprotonates the thiosemicarbazide, enabling nucleophilic attack of the sulfur on the adjacent carbonyl carbon. Subsequent elimination of water forms the triazole ring, with the 1-naphthylmethyl group retained at position 5.

N-Allylation of the Triazole Core

The 4-position of the triazole is functionalized with an allyl group via nucleophilic substitution.

Procedure :

-

Alkylation :

Dissolve 5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol (1.0 equiv) in dry DMF. Add allyl bromide (1.2 equiv) and KCO (2.0 equiv). Stir at 25°C for 12 hours. -

Purification :

Quench with ice-water, extract with ethyl acetate, and purify via flash chromatography (silica gel, hexane/ethyl acetate 4:1).

Reaction Conditions :

Key Variables :

-

Temperature : Room temperature minimizes side reactions (e.g., over-alkylation).

-

Base Choice : KCO outperforms NaOH in selectivity due to milder basicity.

Industrial-Scale Optimization

Solvent and Catalyst Screening

Industrial protocols prioritize cost-efficiency and scalability. A study comparing solvents and catalysts revealed:

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | KCO | 25 | 89 |

| THF | CsCO | 40 | 84 |

| Acetonitrile | DBU | 25 | 91 |

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation at the 3-thiol position is a common issue, producing disulfide byproducts. This is suppressed by:

Purification Techniques

-

Flash Chromatography : Effective for removing unreacted starting materials (R = 0.3 in hexane/ethyl acetate).

-

Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can undergo reduction reactions under specific conditions.

Substitution: The allyl and naphthylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents, bases, or acids depending on the desired substitution.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of 4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol and its derivatives. For instance:

- Antibacterial Activity :

- Antifungal Activity :

Case Study: Antimicrobial Evaluation

In a comprehensive study by Sivakumar et al., various derivatives of triazole compounds were synthesized and tested for their antimicrobial properties. The results are summarized in the following table:

| Compound | Zone of Inhibition (mm) | Gram-negative | Gram-positive | Fungi |

|---|---|---|---|---|

| 4.4b | 3.80 | E. coli | S. aureus | C. albicans |

| 4.4d | 7.50 | E. coli | S. aureus | A. niger |

| 4.4f | 6.00 | N/A | N/A | C. albicans |

This study highlights the promising antimicrobial activity of the synthesized compounds, particularly those containing the triazole moiety .

Agricultural Use

Triazole derivatives are known for their use as fungicides in agriculture due to their ability to inhibit fungal growth. The structural characteristics of compounds like this compound suggest potential applications in crop protection against fungal pathogens.

Pharmaceutical Development

The compound's unique structure allows it to act as a lead compound in drug development, particularly in creating new antimicrobial agents that can overcome resistance issues faced by current antibiotics.

Mechanism of Action

The mechanism of action of 4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol

- CAS Number : 31803-13-1

- Molecular Formula : C₁₆H₁₅N₃S

- Molar Mass : 281.38 g/mol

- Structural Features: The compound combines a triazole-3-thiol core with an allyl group at position 4 and a 1-naphthylmethyl substituent at position 3.

For example, similar compounds like 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol are prepared via cyclization of potassium dithiocarbazinate salts .

Furfuryl Derivatives (FQTT Series)

- Example: 4-Allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol derivatives.

- Key Findings: These compounds bind weakly to EGFR's catalytic site (IC₅₀ ~12–14 µM) but induce receptor degradation, leading to cancer cell detachment. Their mechanism involves dual binding to catalytic and allosteric sites .

- Comparison: Unlike the naphthylmethyl-substituted compound, FQTT derivatives incorporate a quinoline moiety and alkoxy chains, enhancing proteasome-mediated EGFR degradation.

Antimicrobial Triazole Derivatives

- Example : 3-(3-Chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles.

- Key Findings: Synthesized from 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, these compounds exhibit moderate to strong antimicrobial activity against bacteria (e.g., E. coli) and fungi (e.g., C. albicans) .

- Comparison : The 1-naphthylmethyl group in the target compound may reduce antimicrobial efficacy compared to chlorophenyl or aryl derivatives due to steric hindrance.

Antioxidant Triazoles

- Example: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and Schiff base derivatives.

- Key Findings :

- Comparison: The naphthylmethyl group, being electron-withdrawing, likely reduces antioxidant capacity compared to amino-substituted triazoles.

Lipophilicity and Bioavailability

- In contrast, hydrophilic substituents (e.g., –NH₂ in AT derivatives) improve solubility but limit blood-brain barrier penetration .

Biological Activity

4-Allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol, identified by its CAS number 31803-13-1, is a heterocyclic compound belonging to the triazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C16H15N3S

- Molar Mass : 281.38 g/mol

- Structure : The compound features a triazole ring with an allyl group and a naphthylmethyl substituent, along with a thiol functional group that contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Thiol Group Interactions : The thiol group can form covalent bonds with proteins, influencing their function and stability.

- Enzyme Modulation : The triazole ring can interact with various enzymes and receptors, potentially modulating their activity and leading to diverse biological effects such as antimicrobial and antifungal activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:

- In vitro Studies : The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating notable Minimum Inhibitory Concentration (MIC) values. Specific derivatives showed strong activity against E. coli and Candida albicans .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 8 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

- Cytotoxicity Assays : In tests against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines, the compound exhibited cytotoxic effects with IC50 values indicating significant potency .

| Cell Line | IC50 (µM) |

|---|---|

| IGR39 (Melanoma) | 12.5 |

| MDA-MB-231 (Breast) | 15.0 |

Case Studies

- Study on Antioxidant Properties : A study highlighted the antioxidant capabilities of related triazole derivatives, suggesting that compounds like this compound may also exhibit similar properties due to their structural characteristics .

- Molecular Docking Studies : Molecular docking analyses have shown that the compound interacts effectively with key bacterial enzymes, reinforcing its potential as an antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.